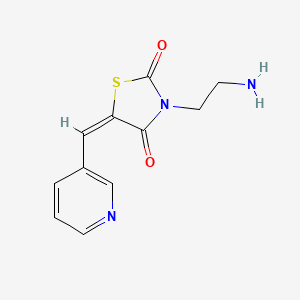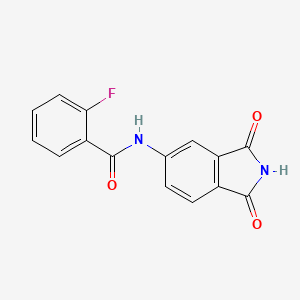
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-((cyclopropylamino)thioxomethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes information about the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .科学的研究の応用
Formamidine Pesticides and Related Chemistry
Formamidines, including chlordimeform and amitraz, exhibit a wide range of biological activities and are primarily used as acaricide-insecticides. Their mode of action is distinct, affecting spider mites, ticks, and certain insects, particularly in juvenile and resistant forms. These compounds demonstrate toxicity through direct lethality, excitant-repellant effects, and chemosterilization, although their exact mechanism remains to be fully understood. The chemistry surrounding these agents, including their synthesis and environmental stability, provides a foundational basis for understanding and applying “(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-((cyclopropylamino)thioxomethyl)formamide” in scientific research (Hollingworth, 1976).
Heterocyclic Compound Synthesis
The compound shares structural similarities with other heterocyclic compounds, which are synthesized through various reactions involving thiourea, formamide, or acetamide. These reactions often result in the formation of pyrazolo, pyrimidine, and isoxazole derivatives, highlighting the compound's relevance in synthesizing novel heterocyclic structures with potential applications in materials science, pharmaceuticals, and agrochemicals. Research into these areas involves exploring new synthetic routes, understanding reaction mechanisms, and evaluating the properties and applications of the resulting compounds (Ledenyova et al., 2018).
Biological Activity Exploration
Beyond its chemical synthesis applications, “this compound” and related compounds are investigated for their biological activities. This includes the study of their insecticidal properties, potential antibacterial and antifungal effects, and the exploration of their role in new drug development. The structure-activity relationships (SAR) derived from these studies contribute to the design of new compounds with enhanced efficacy and safety profiles for use in healthcare and agriculture (Yu et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-8-12(14(20)18-15(22)17-9-6-7-9)13(19-21-8)10-4-2-3-5-11(10)16/h2-5,9H,6-7H2,1H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFBEYBWNHWOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2865342.png)
![2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2865344.png)
![5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2865345.png)



![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865351.png)
![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide](/img/structure/B2865353.png)
![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2865354.png)

![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865363.png)
